molecular formula C25H22ClN5O3 B3403342 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one CAS No. 1112419-55-2

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B3403342
CAS No.: 1112419-55-2
M. Wt: 475.9
InChI Key: XAMQFWVURKBLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a complex organic molecule that features a variety of functional groups, including an oxadiazole ring, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable reagents to attach the chlorophenyl group to the oxadiazole ring.

    Attachment of the Piperazine Moiety: This step involves the reaction of piperazine derivatives with the intermediate compounds formed in the previous steps.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions could produce a variety of substituted compounds.

Scientific Research Applications

The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

The uniqueness of 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole moiety known for its diverse biological activities.
  • A dihydropyridinone component that enhances its pharmacological properties.
  • A phenylpiperazine group which is often associated with psychoactive effects.

The molecular formula of the compound is C21H22ClN5O3C_{21}H_{22}ClN_{5}O_{3}, and its systematic name reflects its intricate structure.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a variety of biological activities, including:

  • Antitumor effects
  • Antimicrobial properties
  • Anti-inflammatory actions
  • Antidiabetic effects

Antitumor Activity

A study evaluating various oxadiazole derivatives demonstrated significant antitumor activity against several cancer cell lines. For instance, the compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin in MCF-7 breast cancer cells .

CompoundCell LineIC50 (µM)Reference
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]MCF-715.63
DoxorubicinMCF-710.38

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The antimicrobial efficacy was particularly notable against E. coli and C. albicans, with some derivatives demonstrating exceptional anti-biofilm activity against Pseudomonas aeruginosa .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of DNA Topoisomerases: Similar compounds have been shown to inhibit topoisomerase activity, which is crucial for DNA replication and transcription.
  • Induction of Apoptosis: The compound has been observed to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death .
  • Interaction with Receptors: Molecular docking studies suggest strong hydrophobic interactions between the compound and various biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Characterization: A comprehensive study synthesized multiple derivatives of 1,2,4-oxadiazoles and evaluated their biological activities using advanced characterization techniques such as NMR and mass spectrometry .
  • Cytotoxicity Studies: The cytotoxic effects were assessed on different cancer cell lines using MTT assays. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxic potency .
  • Comparative Studies: The biological activity of the compound was compared with other known oxadiazole derivatives to establish a structure–activity relationship (SAR). This analysis highlighted the importance of specific substituents in enhancing activity against cancer cells .

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3/c26-20-9-6-18(7-10-20)24-27-25(34-28-24)19-8-11-22(32)31(16-19)17-23(33)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQFWVURKBLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Reactant of Route 3
Reactant of Route 3
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Reactant of Route 4
Reactant of Route 4
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Reactant of Route 5
Reactant of Route 5
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one
Reactant of Route 6
Reactant of Route 6
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.